molecular formula C19H23N5OS B2704534 (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034409-83-9

(2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2704534
CAS No.: 2034409-83-9
M. Wt: 369.49
InChI Key: LFVSVYQQEONVQQ-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A significant application of compounds related to "(2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone" is their antimicrobial activity. Research has demonstrated that derivatives of pyridine and piperazine exhibit variable and modest activity against a range of bacterial and fungal strains. For example, studies on new pyridine derivatives have shown their potential in combating microbial infections by inhibiting the growth of certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antimycobacterial Activity

Another area of application is in the development of antimycobacterial agents. Compounds synthesized from nicotinic acid hydrazide derivatives have been screened for their activity against mycobacterial infections, highlighting the role of these molecules in addressing diseases like tuberculosis (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).

Pharmacokinetics and Drug Metabolism

Research on the pharmacokinetics and metabolism of related compounds has provided insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. This is crucial for drug development, as understanding these aspects can lead to the design of more effective and safer therapeutic agents. For instance, studies on dipeptidyl peptidase inhibitors have explored their potential in treating diseases by examining their metabolic pathways and excretion profiles (Sharma et al., 2012).

Antagonist Activity

Compounds structurally related to "this compound" have been studied for their antagonist activity against various receptors. This research contributes to the development of new therapeutic agents that can modulate receptor activity in diseases. For example, studies on the CB1 cannabinoid receptor have revealed that certain antagonists can significantly impact the receptor's function, offering potential therapeutic benefits (Shim et al., 2002).

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-26-18-15(6-4-8-20-18)19(25)24-11-9-23(10-12-24)17-13-14-5-2-3-7-16(14)21-22-17/h4,6,8,13H,2-3,5,7,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVSVYQQEONVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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